methyl 2-[(2S,5S)-5-(2-methoxy-2-oxoethyl)-3,6-dioxopiperazin-2-yl]acetate
Overview
Description
Methyl 2-[(2S,5S)-5-(2-methoxy-2-oxoethyl)-3,6-dioxopiperazin-2-yl]acetate is a useful research compound. Its molecular formula is C10H14N2O6 and its molecular weight is 258.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Annelated 2-Oxopiperazines Synthesis The compound is utilized in the synthesis of novel annelated 2-oxopiperazines, demonstrating the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides. This process yields previously undescribed compounds, highlighting the compound's role in expanding the diversity of heterocyclic chemistry (Svetlana et al., 2015).
C-Ribonucleosides Synthesis Methyl 2-[4-methoxycarbonyl-5-(β-D-ribofuranosyl)-1H-pyrazolyl-3]-acetate, a derivative, serves as an intermediate in synthesizing pyrazolo[4,3-c]pyridine C-ribonucleosides. These nucleosides relate to 7-substituted 3-deazaxanthosine and -guanosine analogs, indicating its importance in nucleoside analog development (M. Prhavc & J. Kobe, 1996).
2,5-Diazabicyclo[2.2.2]octanes Synthesis Starting from (S)-aspartate, a related derivative was synthesized and used in a four-step synthesis to produce bicyclic mixed acetals. This study underscores the compound's utility in generating complex bicyclic structures and exploring the cyclization process's diastereoselectivity (Ralph Holl et al., 2008).
Heterocyclic Compounds Study In another study, the compound's derivatives were synthesized and their tautomerism explored. This work contributes to understanding the chemical behavior of similar compounds in solution, vital for designing drugs with specific properties (H. Ochi et al., 1976).
Phenylacetic Acid Derivatives Production Curvularia lunata culture produced phenylacetic acid derivatives and 4-epiradicinol, using similar compounds. These findings offer insights into the biosynthetic potential of fungi, presenting opportunities for natural product discovery and synthetic biology applications (Gouri B. Varma et al., 2006).
Properties
IUPAC Name |
methyl 2-[(2S,5S)-5-(2-methoxy-2-oxoethyl)-3,6-dioxopiperazin-2-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-17-7(13)3-5-9(15)12-6(10(16)11-5)4-8(14)18-2/h5-6H,3-4H2,1-2H3,(H,11,16)(H,12,15)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHMNVMJPZELJH-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NC(C(=O)N1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428604 | |
Record name | AC1OLRAB | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193287-70-6 | |
Record name | AC1OLRAB | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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